An In-Depth Technical Guide to the Physicochemical Properties of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
An In-Depth Technical Guide to the Physicochemical Properties of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Structure
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a complex heterocyclic molecule featuring a fused pyridoxazinone ring system with an amino group and two methyl groups.
| Identifier | Value | Source |
| IUPAC Name | 6-amino-2,2-dimethyl-4H-pyrido[3,2-b][3][7]oxazin-3-one | [8] |
| CAS Number | 1002726-62-6 | [8] |
| Molecular Formula | C₉H₁₁N₃O₂ | [8] |
| Molecular Weight | 193.20 g/mol | [8] |
| Canonical SMILES | CC1(C(=O)NC2=C(O1)C=CC(=N2)N)C | [8] |
| InChI Key | HSYOWUOUDXDSMC-UHFFFAOYSA-N | [8] |
Physicochemical Properties: A Blend of Predicted and Analogous Data
Precise, experimentally-derived physicochemical data for this intermediate is scarce in peer-reviewed literature. The following table summarizes computationally predicted values, which are essential for initial process design and modeling. It is imperative for researchers to empirically verify these properties for their specific batches of the compound.
| Property | Predicted/Estimated Value | Remarks and Justification |
| Melting Point | Not available (Predicted to be a solid) | Heterocyclic compounds of similar complexity are typically solids at room temperature.[9] The presence of hydrogen bonding capabilities (amino and amide groups) suggests a relatively high melting point. |
| Boiling Point | 420.3 °C at 760 mmHg (Predicted) | [6] High predicted boiling point is consistent with the molecular weight and polar functional groups. |
| Aqueous Solubility | Low (Predicted) | The active form of Fostamatinib, R406, for which this is a precursor, has low aqueous solubility.[10] The fused ring structure and multiple nonpolar methyl groups contribute to lower aqueous solubility. |
| pKa | 10.79 ± 0.40 (Predicted, Basic) | [6] The primary amino group on the pyridine ring is the most likely site of protonation, leading to a basic pKa. The exact value is influenced by the electron-withdrawing nature of the adjacent ring system. |
| LogP (Octanol-Water Partition Coefficient) | 0.4 (Predicted) | [8] This value suggests a relatively balanced hydrophilic-lipophilic character, which is common for oral drug intermediates. |
| Topological Polar Surface Area (TPSA) | 77.2 Ų | [8] This value indicates moderate polarity, suggesting the molecule may have reasonable cell permeability characteristics. |
Biological Context and Pharmaceutical Significance
The primary application of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is as a crucial intermediate in the synthesis of Fostamatinib.[4] Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, which acts as a potent inhibitor of Spleen Tyrosine Kinase (Syk).[10]
Mechanism of Action of Fostamatinib (Syk Inhibition)
Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. In conditions like chronic immune thrombocytopenia (ITP), autoantibodies bind to platelets, marking them for destruction by macrophages in the spleen. This process is mediated by Fc gamma receptors (FcγR) on the surface of macrophages. The engagement of these receptors by antibody-coated platelets triggers a signaling cascade that is dependent on Syk, leading to phagocytosis and platelet destruction.
Fostamatinib's active metabolite, R406, inhibits Syk, thereby interrupting this pathological signaling cascade and reducing the destruction of platelets.[4]
Caption: Mechanism of Action of Fostamatinib via Syk Inhibition.
Experimental Methodologies for Physicochemical Characterization
To ensure the quality and consistency of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one for pharmaceutical synthesis, rigorous experimental characterization is essential. The following are standard, field-proven protocols for determining its key physicochemical properties.
Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A moist sample should be dried in a desiccator over a suitable drying agent.[11]
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[12] Tap the tube gently to pack the sample tightly.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.
Solubility Determination
Solubility is a critical parameter influencing reaction kinetics, purification, and formulation. Both kinetic and thermodynamic solubility are relevant in drug development.[13]
Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[14]
Caption: Workflow for Thermodynamic Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor binding.
Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[15]
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed vessel to maintain a constant temperature and purge with nitrogen to remove dissolved CO₂.[15]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or by using specialized software for analyzing the titration data.[16]
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Protocol: Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically pH 7.4 for LogD) with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase to create a biphasic system.
-
Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[2]
-
Phase Separation: Allow the two phases to separate completely, typically by centrifugation.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).[1]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Spectroscopic Profile
While specific spectra for this compound are not publicly available, standard spectroscopic techniques are essential for its structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the chemical structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the N-H protons of the amino and amide groups, and the singlet for the two methyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS can further corroborate the proposed structure.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino and amide groups, C=O stretching of the lactam, and C-N and C-O stretching vibrations.
Conclusion
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a molecule of significant interest to the pharmaceutical industry due to its indispensable role in the synthesis of Fostamatinib. While a complete, experimentally verified physicochemical profile is not yet in the public domain, this guide consolidates the available computational data and provides the necessary framework for its empirical determination. By employing the detailed protocols outlined herein, researchers and drug development professionals can ensure the quality, consistency, and optimal handling of this vital intermediate, thereby supporting the robust and efficient production of life-changing therapeutics.
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